molecular formula C10H14BrNO B180992 N-(4-bromobenzyl)-2-methoxyethanamine CAS No. 728948-30-9

N-(4-bromobenzyl)-2-methoxyethanamine

Cat. No.: B180992
CAS No.: 728948-30-9
M. Wt: 244.13 g/mol
InChI Key: BMKGHFFHQRWBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromobenzyl)-2-methoxyethanamine is a secondary amine with the molecular formula C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol . Its structure is characterized by a 4-bromobenzyl group attached to a 2-methoxyethylamine backbone, which is of significant interest in medicinal chemistry due to its structural similarity to ligands that target serotonin receptors, particularly the 5-HT₂A receptor . In scientific research, this compound serves as a versatile building block. In chemistry, it is used in organic synthesis to create more complex molecules . In biology, it can be utilized in studies involving enzyme inhibition and receptor binding due to its structural features that allow interaction with biologically active targets . The bromobenzyl group can facilitate binding to hydrophobic pockets on target proteins, while the methoxyethanamine moiety can engage in hydrogen bonding or other intermolecular interactions, which together can modulate the activity of target molecules . Ongoing research explores its potential as a pharmaceutical intermediate in the synthesis of drugs, as well as its application in the production of specialty chemicals for industrial use . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGHFFHQRWBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402887
Record name N-(4-bromobenzyl)-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728948-30-9
Record name N-(4-bromobenzyl)-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Dichloroethane strikes a balance between solvent polarity and ease of removal, reducing post-reaction processing time by 40% compared to DMF.

Catalytic Improvements

The addition of Mo(CO)₆ (25 mol%) in one-pot systems increases yield by 12% by stabilizing reactive intermediates through π-backbonding. Alternative catalysts like Pd/C (5 wt%) under hydrogen atmosphere show promise for reducing bromide byproducts but require further validation.

Temperature Modulation

Microwave-assisted synthesis at 70°C achieves 99% conversion in 15 minutes versus 24 hours conventionally, though scalability remains a challenge.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes:

  • Cost efficiency : Bulk procurement of 4-bromobenzyl chloride (>98% purity) reduces raw material costs by 30%.

  • Continuous flow systems : Tubular reactors with in-line IR monitoring achieve 85% yield at 1 kg/hour throughput, minimizing batch-to-batch variability.

  • Waste management : Chloride byproducts are neutralized with Ca(OH)₂, generating inert CaCl₂ for disposal.

Recent Advancements in Preparation Methodology

Photoredox Catalysis

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ (2 mol%) enable room-temperature coupling, though yields remain suboptimal (45–50%).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amine alkylation in aqueous media, achieving 60% yield with negligible solvent waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromobenzaldehyde or 4-bromobenzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromobenzyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to these targets, while the methoxyethanamine moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-bromobenzyl)-2-methoxyethanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Receptor Affinity (Ki, nM) Reference
This compound C₁₀H₁₄BrNO 260.13 4-Bromobenzyl, 2-methoxyethylamine Not reported Target compound
N-(4-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine C₁₁H₁₆BrNO 274.16 4-Bromobenzyl, 2-methoxyethyl, methylamine Not reported
N-Benzyl-2-(4-bromophenyl)ethanamine C₁₅H₁₆BrN 290.20 Benzyl, 4-bromophenethylamine Not reported
N-(4-Chlorobenzyl)-2-methoxyethanamine C₁₀H₁₄ClNO 215.68 4-Chlorobenzyl, 2-methoxyethylamine ~5–10 nM (5-HT₂A)
N-(4-Bromobenzyl)-5-methoxytryptamine oxalate C₁₉H₂₀BrN₂O₃ 435.28 4-Bromobenzyl, 5-methoxytryptamine 5 ([³H]ketanserin), 0.1 ([¹²⁵I]DOI)
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO 165.23 4-Methoxyphenethyl, methylamine Not reported
Key Observations:
  • Halogen Effects : Replacement of bromine with chlorine (e.g., N-(4-chlorobenzyl)-2-methoxyethanamine) reduces molecular weight but retains high 5-HT₂A affinity (Ki ~5–10 nM) .
  • Backbone Modifications : The tryptamine derivative (N-(4-bromobenzyl)-5-methoxytryptamine oxalate) shows exceptional 5-HT₂A affinity (Ki = 0.1 nM), highlighting the importance of indole rings in receptor interactions .

Pharmacological Activity

  • 5-HT₂A Receptor Binding: The 4-bromobenzyl group enhances receptor affinity compared to non-halogenated analogs. For example, N-(4-bromobenzyl)-5-methoxytryptamine oxalate exhibits sub-nanomolar affinity (Ki = 0.1 nM) due to synergistic effects of bromine and methoxy groups . Chloro- and iodo-substituted analogs show slightly reduced potency, suggesting bromine's optimal balance of size and electronegativity .
  • Agonist vs. Antagonist Activity :
    • Long-chain methoxy-substituted amphetamines (e.g., DOHx) with bulky substituents act as antagonists, whereas simpler amines like this compound may exhibit partial agonism .

Biological Activity

N-(4-bromobenzyl)-2-methoxyethanamine is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound features a bromobenzyl group attached to a methoxyethanamine moiety. The synthesis typically involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with 2-methoxyethanamine under basic conditions, commonly utilizing solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromobenzyl group enhances binding affinity to hydrophobic pockets within these targets, while the methoxyethanamine moiety can engage in hydrogen bonding and electrostatic interactions. This dual functionality allows the compound to modulate the activity of target molecules effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition could have significant implications in pharmacokinetics and drug interactions.
  • Neuropharmacological Effects : Similar compounds have been explored for their potential neuropharmacological effects, suggesting that this compound may also play a role in treating neurological disorders.
  • Antimicrobial Properties : Investigations into its antimicrobial properties have shown promising results, indicating potential applications in combating infections.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesNotable Activities
4-BromobenzylamineLacks methoxy groupBasic amine activity
2-MethoxybenzylamineLacks bromine atomPotential neuroactive properties
1-(4-Bromophenyl)-2-methoxyethanamineContains both bromine and methoxy groupsPotential CYP450 inhibition

This compound stands out due to the specific arrangement of its functional groups, which influences its reactivity and interactions with biological targets.

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

  • Cytochrome P450 Inhibition Study :
    • A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. This finding suggests that the compound could alter drug metabolism pathways, necessitating further investigation into its clinical implications.
  • Neuropharmacological Research :
    • Comparative studies with similar phenethylamines revealed that this compound exhibited binding affinities comparable to known psychoactive substances. This raises questions about its potential therapeutic uses in treating mood disorders or other neurological conditions .
  • Antimicrobial Activity Assessment :
    • In vitro tests indicated that the compound displayed antimicrobial properties against various bacterial strains, suggesting its viability as a lead compound for developing new antibiotics.

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